N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea
Description
N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a thiourea group attached to a tetrahydroquinoline ring system
Properties
CAS No. |
62230-74-4 |
|---|---|
Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-7-5-8-9(13-6-7)3-2-4-10(8)14-11(12)15/h5-6,10H,2-4H2,1H3,(H3,12,14,15) |
InChI Key |
UNKJDECWCWUUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2NC(=S)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
3-Methyl-5,6,7,8-tetrahydroquinoline+Thiourea→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can induce oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by inducing apoptosis .
Comparison with Similar Compounds
N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea can be compared with other quinoline derivatives such as:
5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of various quinoline derivatives.
2-Methyl-5,6,7,8-tetrahydroquinoline: Known for its antiproliferative activity in cancer cells.
Tetrahydroquinolinones: Studied for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its thiourea group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
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